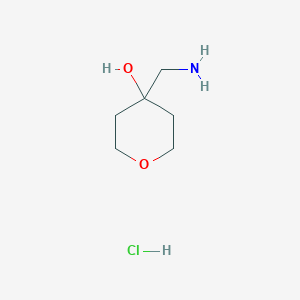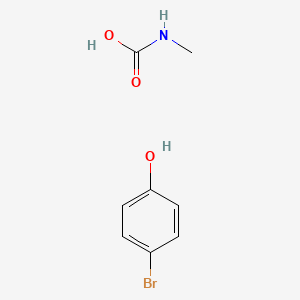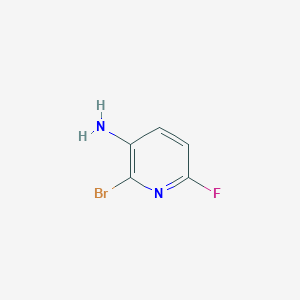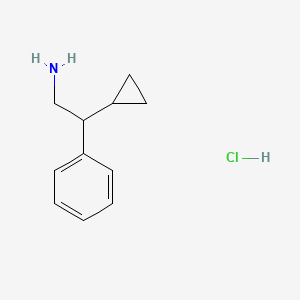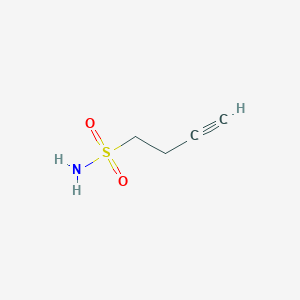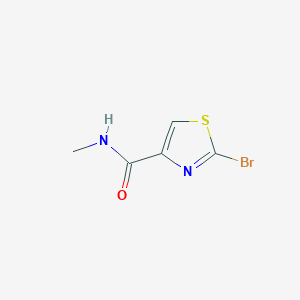
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
説明
“2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” is characterized by a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular weight of the compound is 178.05 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” include a molecular weight of 178.05 , and it is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Scientific Field
- Testing for antimicrobial efficacy using techniques like microbroth dilution. Results Summary: Compounds have shown significant activity against various microbial strains, with some derivatives exhibiting potent antimicrobial activities .
Anticancer Activity
Scientific Field
- In vitro testing against cancer cell lines such as HepG2. Results Summary: Some synthesized thiazole compounds have demonstrated promising anticancer activity in preliminary studies .
Anti-Inflammatory Activity
Scientific Field
- Evaluation of anti-inflammatory activity in animal models. Results Summary: Certain thiazole derivatives have been found to exhibit significant anti-inflammatory activities .
Antiviral Activity
Scientific Field
- Testing for efficacy against viral infections in vitro and in vivo. Results Summary: Some thiazole derivatives have shown potential as antiviral agents, with activities against HIV and other viruses .
Neuroprotective Activity
Scientific Field
- Assessment of neuroprotective effects in cellular and animal models. Results Summary: Research has indicated that certain thiazole derivatives can act as neuroprotective agents, potentially aiding in the treatment of conditions like Alzheimer’s disease .
Analgesic Activity
Scientific Field
- Testing for pain-relief efficacy in animal models. Results Summary: Some derivatives have been identified with significant analgesic properties, offering potential for new analgesic drug development .
- Biochemical assays to test the inhibition of galectin activity. Results Summary: The synthesized inhibitors have shown effectiveness in disrupting galectin-mediated biological functions, which could have therapeutic implications .
- In vitro and in vivo testing for antifungal efficacy. Results Summary: Abafungin has been effective in suppressing fungal infections, demonstrating the potential of thiazole derivatives in antifungal drug development .
- In vitro testing of antitumor activity against cancer cell lines. Results Summary: The synthesized thiazole derivatives have shown promising results in inhibiting the growth of tumor cells, indicating potential for cancer therapy .
Antioxidant Activity
Scientific Field
- Evaluation of antioxidant capacity using assays like DPPH radical scavenging activity. Results Summary: Some derivatives have shown promising antioxidant activities, suggesting their use in preventing oxidative damage-related diseases .
Antihypertensive Agents
Scientific Field
- In vivo testing in animal models for blood pressure regulation. Results Summary: Certain thiazole derivatives have demonstrated efficacy in lowering blood pressure, indicating their potential as antihypertensive drugs .
Anticonvulsant Properties
Scientific Field
- Testing in animal models for seizure prevention or reduction. Results Summary: Some derivatives have exhibited anticonvulsant properties, which could be beneficial in the treatment of epilepsy .
Diuretic Activity
Scientific Field
- Evaluation of diuretic effect in animal models. Results Summary: Research has shown that certain thiazole compounds possess diuretic properties, aiding in fluid regulation .
Bacterial DNA Gyrase Inhibitor
Scientific Field
- In vitro testing against bacterial cultures to assess inhibitory effects. Results Summary: Some thiazole derivatives have been effective in inhibiting bacterial DNA gyrase, showcasing their potential as new antibiotic agents .
Fibrinogen Receptor Antagonist
Scientific Field
特性
IUPAC Name |
2-bromo-N-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVIJFKYLPGNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727795 | |
| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |
CAS RN |
1092942-42-1 | |
| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



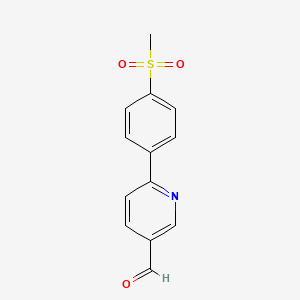
![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)
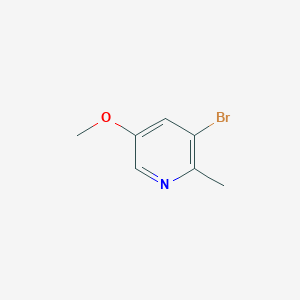
![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)

